1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride
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Overview
Description
1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride is a chemical compound with the molecular formula C11H12O3 It is a derivative of benzodioxole, a heterocyclic compound containing the methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride typically involves the reaction of benzodioxole derivatives with appropriate amines under controlled conditions. One common method is the reaction of 1,3-benzodioxole-5-propanal with beta-phenylamine in the presence of a reducing agent to form the desired amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), hydroxyl groups (OH)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the amine and phenyl groups.
3,4-Methylenedioxyphenyl-2-propanone: A related compound with a similar methylenedioxy functional group but different substituents.
Safrole: Another benzodioxole derivative with distinct chemical properties and applications
Uniqueness
1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
126520-99-8 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-10-14(13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)19-11-18-15;/h1-7,9,14H,8,10-11,17H2;1H |
InChI Key |
GLNPUEAVQHWDML-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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